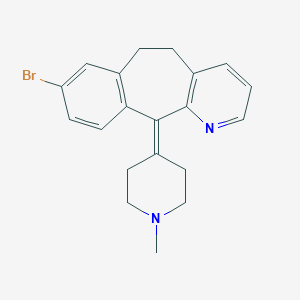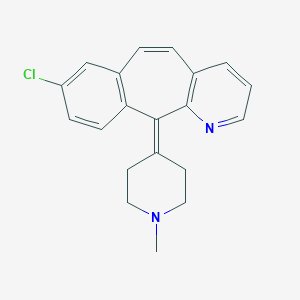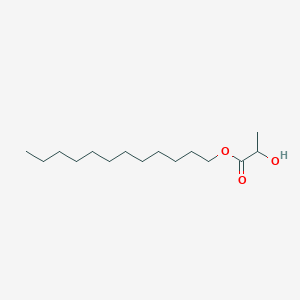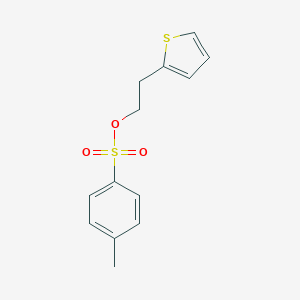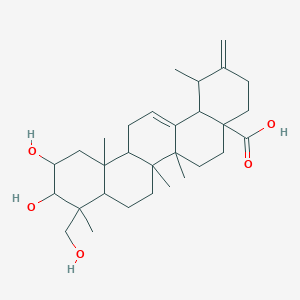
Actinidic Acid
Overview
Description
Synthesis Analysis
The synthesis of actinide compounds often involves reactions under controlled conditions, using specific reagents to manipulate the oxidation states and coordination environments of the actinide ions. For example, compounds of hexavalent U, Np, and Pu have been synthesized and studied for their structural roles when coordinated with isonicotinic acid and various anions (Budantseva et al., 2017). These compounds provide insights into the coordination chemistry of actinides, which could be relevant to understanding the synthesis and behavior of actinidic acid derivatives.
Molecular Structure Analysis
The molecular structure of actinide compounds can be quite complex, with actinide atoms often found in coordination environments that include a variety of ligands. Studies using X-ray diffractometry and other spectroscopic methods have elucidated structures where actinide atoms are in pentagonal bipyramidal surroundings, coordinating with organic molecules such as isonicotinic acid (Budantseva et al., 2017). These studies shed light on the potential structure of this compound when interacting with metal ions.
Chemical Reactions and Properties
The reactivity of actinide compounds with various ligands, including organic acids, reveals the chemical versatility and complexity of these elements. Actinides can form a wide range of complexes with different ligands, exhibiting various chemical behaviors depending on the ligand type and the actinide's oxidation state. The interaction of actinides with isonicotinic acid and other ligands offers insights into the potential reactivity of this compound in forming complexes (Budantseva et al., 2017).
Physical Properties Analysis
The physical properties of actinide compounds, such as solubility, melting point, and density, are influenced by their molecular structure and the nature of their ligands. Research on actinide borates and other complexes has revealed materials with noncentrosymmetric structures and unusual properties, highlighting the diverse physical characteristics that actinide compounds can exhibit (Wang et al., 2011).
Scientific Research Applications
Environmental and Analytical Chemistry :
- Actinidic Acid is used in extraction chromatography for uranium separation from acidic media. This process is efficient at high nitric acid concentrations and is crucial for actinide isolation from environmental and biological matrices (Horwitz et al., 1992).
- In hydrothermal oxidation processes, it plays a significant role in managing the solubility and speciation of actinides, contributing to the treatment of hazardous wastes (Simonson et al., 1998).
Biochemistry and Phytochemistry :
- This compound has been identified as a new triterpene phytoalexin in unripe kiwi fruit. This discovery has implications for understanding plant defense mechanisms and could lead to agricultural applications (Lahlou et al., 2001).
- It's also found in Actinidia arguta roots, where it acts as a pancreatic lipase inhibitor. This finding has potential applications in the development of obesity treatments (Jang et al., 2008).
Environmental Toxicology and Radiochemistry :
- The study of this compound in relation to actinide chemistry is crucial for understanding the environmental behavior of radioactive elements and their potential health risks (Creff et al., 2019).
- It also plays a role in the speciation of actinides in biological systems, impacting their bioavailability and toxicity, which is vital for the development of decorporation therapies in case of radiological emergencies (Ansoborlo et al., 2006).
Pharmacology and Therapeutics :
- This compound is involved in the development of antiviral agents derived from Actinidia chinensis, showing potential for controlling phytoviral diseases (Zhang et al., 2018).
- Its role in the biosynthesis of potent antimalarial drugs like artemisinin also highlights its importance in pharmaceutical manufacturing (Paddon et al., 2013).
properties
IUPAC Name |
(1R,4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,6a,6b,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O5/c1-17-9-12-30(25(34)35)14-13-28(5)19(23(30)18(17)2)7-8-22-26(3)15-20(32)24(33)27(4,16-31)21(26)10-11-29(22,28)6/h7,18,20-24,31-33H,1,8-16H2,2-6H3,(H,34,35)/t18-,20+,21+,22+,23-,24-,26-,27-,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMVHFPLIIYYNC-QXIFDOFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3=CCC4C(C3(CCC2(CCC1=C)C(=O)O)C)(CCC5C4(CC(C(C5(C)CO)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2C3=CC[C@H]4[C@]([C@@]3(CC[C@]2(CCC1=C)C(=O)O)C)(CC[C@@H]5[C@@]4(C[C@H]([C@@H]([C@@]5(C)CO)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101317285 | |
| Record name | Actinidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101317285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
341971-45-7 | |
| Record name | Actinidic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=341971-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Actinidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101317285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Actinidic Acid and where is it found?
A1: this compound (2α,3β,23-trihydroxy-12,20(30)-ursadien-28-oic acid) is a pentacyclic triterpene first identified as a phytoalexin in unripe kiwifruit (Actinidia deliciosa cv. Golden King). [] It has since been isolated from other plant sources, including the leaves of Actinidia arguta [], Cryptolepis buchananii fruits [], and Syzygium myrsinifolium [].
Q2: What biological activities have been reported for this compound and its derivatives?
A2: Research suggests that this compound and its derivatives, particularly those containing a phenylpropanoid constituent unit, demonstrate inhibitory activity against α-glucosidase. [] This enzyme plays a key role in carbohydrate digestion. Additionally, a study identified a new pancreatic lipase inhibitor isolated from the roots of Actinidia arguta, although the specific compound was not named in the abstract provided. [] Pancreatic lipase is involved in the digestion of fats. Furthermore, this compound was investigated for its potential in treating metabolic diseases due to its ability to suppress protein tyrosine phosphatase 1B (PTP1B). []
Q3: How do this compound derivatives interact with α-glucosidase to exert their inhibitory effects?
A3: Molecular docking studies suggest that the 4'-OH group of the phenylpropanoid moiety in this compound derivatives plays a crucial role in binding to and inhibiting α-glucosidase. [] This interaction likely hinders the enzyme's ability to break down carbohydrates.
Q4: Are there any known structure-activity relationships (SAR) for this compound derivatives and their biological activities?
A4: Research indicates a strong connection between the presence of a phenylpropanoid moiety in this compound derivatives and their ability to inhibit α-glucosidase. [] This suggests that the phenylpropanoid group is essential for binding to the enzyme and exerting inhibitory effects. Modifications to this structure could potentially impact the activity and potency of these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[(1R)-3-(4-Morpholinyl)-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide](/img/structure/B30737.png)
![tert-Butyl 1-(Chloromethyl)-1,2-dihydro-3H-benzo[e]indole-3-carboxylate](/img/structure/B30743.png)

![Benzoic acid, 4-[4-[[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl]-1-piperazinyl]-, ethyl ester](/img/structure/B30749.png)
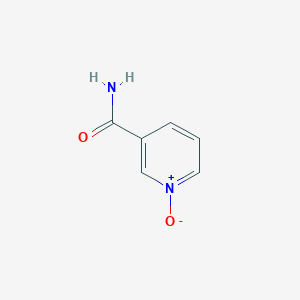
![(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B30752.png)
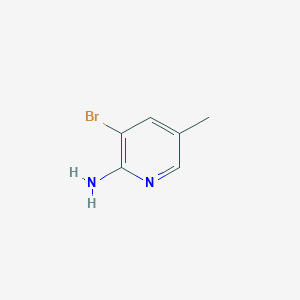


![5-[[1-[[1-[[1-[(4-Methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30769.png)
